



# Accessing the EPAD Dataset for Alzheimer's Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Epdad    |           |
| Cat. No.:            | B1211267 | Get Quote |

#### For Immediate Release

Researchers, scientists, and drug development professionals now have access to a rich and comprehensive dataset for the study of early-stage Alzheimer's disease. The European Prevention of Alzheimer's Dementia (EPAD) Longitudinal Cohort Study (LCS) dataset is available to the global research community, offering a wealth of longitudinal data from over 2,000 participants.[1] This guide provides detailed application notes and protocols to facilitate access to and utilization of this invaluable resource.

The final data release from the Innovative Medicines Initiative (IMI) funded period of the project is known as Version.IMI (V.IMI). This dataset is distinguished by its focus on the preclinical and prodromal stages of Alzheimer's disease, with 37% of the cohort being amyloid-positive at enrollment.[1] The data encompasses a wide range of variables, including cognitive and clinical assessments, biomarkers from cerebrospinal fluid (CSF) and blood, neuroimaging, and genomic data.

# **Data Access Application Protocol**

Access to the EPAD dataset is primarily managed through the Alzheimer's Disease (AD) Workbench, a cloud-based platform provided by the Alzheimer's Disease Data Initiative (ADDI). This platform provides a secure environment for data access and analysis.



# Step-by-Step Application Guide for Data and Imaging Access:

- Create an Account: Register for an account on the AD Data Initiative Portal.
- Request a Workspace: Once registered, submit a request for a workspace on the AD Workbench. This will be your secure environment for data analysis.
- Complete the Online Application: Navigate to the EPAD dataset page within the AD
  Workbench and complete the online data request form. For imaging data requests, you will
  need to specify the required sequences and formats.
- Agree to Terms and Conditions: Review and agree to the data access terms and conditions.
- Application Review: Your application will be reviewed, and you will be notified of the decision within several business days. Imaging data requests may take longer to process.
- Data Access: Upon approval, you can download and transfer the data files to your secure workspace for analysis.

# **Application for Biosample Access:**

For researchers interested in accessing biological samples (blood, CSF, saliva, and urine), a separate application process is in place:

- Initial Inquiry: Contact the EPAD Bioresource Team for an initial discussion about your research scope and the availability of suitable samples.
- Formal Application: Submit an online request for EPAD Samples and Data through the AD
   Workbench or request an application form via email from the Bioresource Team.
- Scientific Review: Your application will undergo a scientific review by a panel of experts.
- Final Decision: The Bioresource Team will communicate the final decision and outline the next steps for sample access.

# **EPAD Dataset Overview (V.IMI)**



The V.IMI dataset contains longitudinal data from 2,096 participants recruited across multiple European sites.[2] Participants were over the age of 50 and did not have a diagnosis of dementia at enrollment.[2]

| Data Type                    | Description                                                                                 | Participant Numbers<br>(V1500.0 Release) |
|------------------------------|---------------------------------------------------------------------------------------------|------------------------------------------|
| Demographics & Clinical Data | Includes age, sex, education, medical history, and lifestyle factors.                       | 1,500+                                   |
| Cognitive Assessments        | A comprehensive battery of tests assessing various cognitive domains.                       | 1,500+                                   |
| CSF Biomarkers               | Amyloid-beta (Aβ), total tau (ttau), and phosphorylated tau (p-tau).                        | Available for a subset of participants.  |
| Blood Biomarkers             | Samples collected for genomic and other biomarker analysis.                                 | 1,500+                                   |
| Neuroimaging (Core)          | 3D T1-weighted (T1w) and 3D<br>Fluid-Attenuated Inversion<br>Recovery (FLAIR) MRI scans.    | 1,356                                    |
| Neuroimaging (Advanced)      | Arterial Spin Labeling (ASL),<br>diffusion MRI (dMRI), and<br>resting-state fMRI (rs-fMRI). | 842 (fMRI), 831 (dMRI), 858<br>(ASL)     |
| Genomic Data                 | APOE genotype and other genetic markers.                                                    | Available for a subset of participants.  |

# **Experimental Protocols**

The EPAD LCS followed a standardized protocol across all participating sites to ensure data quality and consistency.

## **Cognitive Assessments**



The primary cognitive outcome measure was the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) Total Scale Index Score.[3] The RBANS assesses the following domains:

- Immediate Memory: List Learning and Story Memory
- Visuospatial/Constructional: Figure Copy and Line Orientation
- Language: Picture Naming and Semantic Fluency
- · Attention: Digit Span and Coding
- Delayed Memory: List Recall, Story Recall, and Figure Recall

Secondary and exploratory cognitive outcomes included tests for working memory, reaction time, and spatial navigation.[4]

## **Biomarker Collection and Processing**

A harmonized protocol was used for the collection, processing, and storage of all biological samples.[3]

- Cerebrospinal Fluid (CSF): Samples were collected via lumbar puncture. The first 2 mL were used for routine clinical analysis, and subsequent aliquots were stored in low-binding polypropylene tubes at -80°C for research.[5] CSF analyses for Aβ, t-tau, and p-tau were centralized at the University of Gothenburg.[3]
- Blood: Blood samples were collected in the morning using a 21-gauge needle and EDTA tubes.[5] Samples were centrifuged within 24 hours of collection to separate plasma, buffy coat, and red blood cells, which were then stored at -80°C.[5]

## **Neuroimaging Protocols**

A standardized MRI acquisition protocol was developed to minimize variability across different scanner models and sites.[6][7]

 Core Sequences: 3D T1w and 3D FLAIR scans were acquired for all participants to provide structural information.[1]



 Advanced Sequences: ASL, dMRI, and rs-fMRI were acquired on a subset of participants at sites with 3T scanners to investigate brain function and connectivity in more detail.[6]

A semi-automated pipeline was developed for the curation, preprocessing, and quality control of the imaging data.[6] This pipeline included harmonization of DICOM data, standardized preprocessing steps, and the computation of image-derived phenotypes (IDPs).[6]

# Visualizing the Workflow

To further clarify the processes, the following diagrams illustrate the data access workflow and the overall structure of the EPAD Longitudinal Cohort Study.



**EPAD Data & Sample Access Workflow** 





Click to download full resolution via product page

**EPAD Data and Sample Access Workflow** 





Click to download full resolution via product page

### **EPAD Longitudinal Cohort Study Design**

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

1. EPAD Open Source Data, Imaging, and Samples – ep-ad [ep-ad.org]



- 2. The European Prevention of Alzheimer's Dementia (EPAD) Longitudinal Cohort Study: Baseline Data Release V500.0 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. European Prevention of Alzheimer's Dementia Longitudinal Cohort Study (EPAD LCS): study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ep-ad.org [ep-ad.org]
- 5. researchgate.net [researchgate.net]
- 6. The Open-Access European Prevention of Alzheimer's Dementia (EPAD) MRI dataset and processing workflow PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Accessing the EPAD Dataset for Alzheimer's Research:
   A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1211267#how-to-access-the-epad-dataset-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com